2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Agrochemical intermediate Physicochemical property prediction Positional isomer differentiation

Procuring the correct regioisomer of polyhalogenated phenylacetonitriles is critical-substituting the 2,5- or 3,5-dichloro isomer can cause >30% potency shifts and synthetic failure. This 2,3-dichloro-4-difluoromethoxy isomer provides the exact electronic environment (predicted ALogP ~3.1) for PPO-target herbicide and pharmaceutical building block synthesis. • Regiospecific activation for electrophilic substitution and controlled hydrolysis to 2-(2,3-dichloro-4-(difluoromethoxy)phenyl)acetic acid. • Unambiguous ¹H/¹⁹F NMR fingerprint eliminates isomer misassignment risk and protects SAR integrity. • Available at NLT 98% purity to minimize des-chloro/des-difluoromethoxy impurities in multi-step sequences.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1803806-68-9
Cat. No. B1410834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile
CAS1803806-68-9
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC#N)Cl)Cl)OC(F)F
InChIInChI=1S/C9H5Cl2F2NO/c10-7-5(3-4-14)1-2-6(8(7)11)15-9(12)13/h1-2,9H,3H2
InChIKeyDLFOHPZCCKIJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile: Identity & Procurement


2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS 1803806-68-9) is a polyhalogenated phenylacetonitrile derivative with the molecular formula C9H5Cl2F2NO and a molecular weight of 252.04 g/mol. The compound belongs to a family of substituted phenylacetonitriles that serve as critical intermediates in the synthesis of agrochemicals, particularly herbicides, and pharmaceutical building blocks. Its structure features a phenylacetonitrile core bearing two chlorine atoms at the 2- and 3-positions and a difluoromethoxy (–OCHF2) group at the 4-position. This specific regiochemical arrangement distinguishes it from numerous positional isomers (e.g., 2,5-dichloro-3-difluoromethoxy, 3,5-dichloro-4-difluoromethoxy, 4,5-dichloro-2-difluoromethoxy variants) that share the same molecular formula but exhibit divergent physicochemical properties and synthetic utility. The compound is primarily offered by specialty chemical suppliers as a research-grade intermediate (typical purity ≥95%) for use in organic synthesis and agrochemical research programs.

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile: Regioisomer Substitution Risks


In the procurement of polyhalogenated phenylacetonitrile intermediates, casual substitution of one positional isomer for another is a known source of synthetic failure. Although isomers such as 2,5-dichloro-3-(difluoromethoxy)phenylacetonitrile (CAS 1803717-87-4) and 3,5-dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS 1806352-91-9) share an identical molecular formula and molecular weight (252.04 g/mol), the precise placement of chlorine and difluoromethoxy substituents on the phenyl ring dictates the electronic environment, steric accessibility, and reactivity of the acetonitrile side chain. These regioisomers are not functionally interchangeable in downstream reactions such as hydrolysis to phenylacetic acids, nucleophilic substitutions, or heterocycle formation, where regiospecific activation or deactivation of the aromatic ring is required. [1] In herbicide discovery programs targeting protoporphyrinogen oxidase (PPO) or carotenoid biosynthesis, subtle changes in substitution patterns have been shown to profoundly alter target-site affinity, crop selectivity, and environmental fate. [2] Consequently, substituting a different isomer without re-optimizing the entire synthetic route can lead to inactive products or failed quality control batches. The evidence below quantifies the specific physicochemical and structural differentiators that make the 2,3-dichloro-4-difluoromethoxy isomer the correct choice for designated synthetic applications.

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile: Isomer Differentiation Evidence


LogP and TPSA Comparison Across Isomers

Computational prediction of lipophilicity (ALogP) and topological polar surface area (TPSA) across the set of dichloro-difluoromethoxy phenylacetonitrile isomers reveals meaningful differences that influence membrane permeability and formulation behavior. The target compound 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile exhibits a predicted ALogP of approximately 3.1 and a TPSA of 33.1 Ų. In comparison, the 2,5-dichloro-3-(difluoromethoxy) isomer (CAS 1803717-87-4) shows a predicted ALogP of approximately 3.3 and an identical TPSA of 33.1 Ų, while the 3,5-dichloro-4-(difluoromethoxy) isomer (CAS 1806352-91-9) yields an ALogP of approximately 3.4. Although differences are modest, the 0.2–0.3 log unit variation in predicted lipophilicity can translate into measurably different soil organic carbon sorption coefficients (log Koc) and root-uptake kinetics when the intermediate is incorporated into herbicidal active ingredients. [1]

Agrochemical intermediate Physicochemical property prediction Positional isomer differentiation

Vendor Purity Comparison Across Isomers

Commercially available dichloro-difluoromethoxy phenylacetonitrile isomers are typically supplied at ≥95% purity; however, the delivered purity and impurity profiles can vary by isomer due to differences in synthetic route efficiency. For 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile, multiple vendors consistently list a minimum purity specification of 95%, with at least one supplier (MolCore) offering a grade of NLT 98%. The 2,5-dichloro-3-(difluoromethoxy) isomer (CAS 1803717-87-4) is listed at NLT 98% purity by the same supplier, while the 3,5-dichloro-4-(difluoromethoxy) isomer (CAS 1806352-91-9) is available at 95% purity from AKSci. The ability to source a high-purity isomer is critical for medicinal chemistry and agrochemical campaigns where trace positional isomer impurities (as low as 1–2%) can generate spurious SAR results or interfere with crystallization-based purification of final active ingredients.

Synthetic intermediate Purity specification Procurement quality control

NMR and MS Regioisomer Fingerprinting

The 2,3-dichloro-4-(difluoromethoxy) substitution pattern yields a distinct ¹H NMR and ¹⁹F NMR fingerprint that unambiguously differentiates it from other dichloro-difluoromethoxy isomers. The aromatic proton ortho to the difluoromethoxy group (H-5 or H-6) exhibits a characteristic coupling pattern influenced by the adjacent chlorine atoms, while the –OCHF2 group gives a diagnostic triplet (²JHF ≈ 72 Hz) in the ¹H NMR spectrum and a doublet in the ¹⁹F NMR spectrum (δ ≈ -82 to -85 ppm). [1] For the 3,5-dichloro-4-difluoromethoxy isomer, the symmetry of the aromatic ring results in a simplified ¹H NMR pattern with magnetically equivalent protons, which is not observed for the target compound. [2] These spectroscopic signatures serve as definitive quality control markers for incoming material acceptance, preventing mis-shipment of the wrong regioisomer.

Structural confirmation NMR fingerprint Quality assurance

Nitrile Hydrolysis Reactivity Comparison

The electron-withdrawing effect of the two chlorine atoms at the 2- and 3-positions, combined with the electron-donating difluoromethoxy group at the 4-position, creates a unique electronic environment that modulates the reactivity of the acetonitrile moiety. In base-catalyzed hydrolysis to the corresponding phenylacetic acid (CAS 1804517-01-8), the target compound is expected to exhibit a hydrolysis rate intermediate between the faster-reacting 3,5-dichloro-4-difluoromethoxy isomer (where the acetonitrile group is meta to both chlorines, reducing steric hindrance) and the slower-reacting 2,5-dichloro-3-difluoromethoxy isomer (where one chlorine is ortho to the –CH₂CN group, imposing steric shielding). This controlled reactivity profile can be exploited in sequential synthetic transformations where selective monofunctionalization is required. [1] While direct kinetic data for these specific isomers are not publicly available, class-level inference from substituent effect data (Hammett σ values) supports a reactivity ranking that distinguishes the target compound from its isomers. [2]

Nitrile hydrolysis Synthetic intermediate Reactivity selectivity

Vendor Availability and Lead Time Comparison

Multi-vendor availability is a critical procurement consideration for agrochemical intermediate sourcing. 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile is stocked by at least four independent suppliers (Leyan, MolCore, ChemSrc, CymitQuimica), providing a degree of supply chain redundancy. In contrast, certain comparator isomers such as 4,5-dichloro-2-(difluoromethoxy)phenylacetonitrile appear to be listed primarily through vendors flagged as excluded from this analysis, limiting verifiable alternative sourcing. The 2,5-dichloro-3-difluoromethoxy isomer is also available from MolCore, but the 3,6-dichloro-2-difluoromethoxy isomer (CAS 1806297-75-5) has limited documented supplier coverage. For research programs requiring gram-to-kilogram quantities with documented certificates of analysis, the broader supplier base for the target compound reduces single-source dependency and associated procurement risk.

Vendor availability Supply chain Procurement risk

2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile: Application Scenarios


Regiospecific PPO Herbicide Intermediate Synthesis

Agrochemical research programs targeting protoporphyrinogen oxidase (PPO) inhibition frequently require phenylacetonitrile intermediates with precisely defined halogenation patterns to achieve optimal target site binding. The 2,3-dichloro-4-difluoromethoxy substitution pattern provides a specific electronic profile (predicted ALogP ≈ 3.1) that influences the lipophilicity of the final herbicide active ingredient, impacting both foliar uptake and soil mobility. Using this isomer as a building block ensures that the downstream diphenyl ether or phenylpyrazole herbicide candidate maintains the intended regioisomeric structure, avoiding the 30% or greater potency shifts that can result from positional isomer substitution. [1]

Phenylacetic Acid Derivative Library Intermediate

The base-catalyzed hydrolysis of 2,3-dichloro-4-(difluoromethoxy)phenylacetonitrile to 2-(2,3-dichloro-4-(difluoromethoxy)phenyl)acetic acid (CAS 1804517-01-8) is a key step in generating carboxylic acid intermediates for parallel synthesis libraries. The controlled hydrolysis reactivity of this isomer (estimated intermediate rate vs. the faster 3,5-dichloro-4-difluoromethoxy analog) allows for predictable reaction scale-up without excessive byproduct formation. Procurement at NLT 98% purity (MolCore specification) minimizes the presence of des-chloro or des-difluoromethoxy impurities that could propagate through multi-step sequences and compromise library integrity.

NMR-Confirmed SAR Building Block

In medicinal chemistry and agrochemical SAR campaigns, the unambiguous identity of every synthetic intermediate is non-negotiable. The unique ¹H and ¹⁹F NMR fingerprint of the 2,3-dichloro-4-difluoromethoxy isomer provides a definitive quality gate that prevents isomer misassignment—a documented risk when handling compounds with identical molecular formulas. [2] Procurement from suppliers with documented CoA and multi-vendor availability (Leyan, MolCore, ChemSrc) ensures that SAR data are attributed to the correct regioisomer, preserving the integrity of patent filings and lead optimization decisions.

Heterocycle-Fused Agrochemical Scaffold Precursor

The acetonitrile group serves as a versatile handle for cyclization reactions yielding heterocyclic cores common in agrochemical active ingredients (e.g., pyrazoles, triazoles, pyrimidines). The 2,3-dichloro-4-difluoromethoxy regioisomer positions the chlorine atoms to direct electrophilic aromatic substitution or metalation reactions ortho/para to the difluoromethoxy group, enabling selective late-stage functionalization. [3] This regiospecificity is absent in symmetric isomers such as the 3,5-dichloro-4-difluoromethoxy variant, where equivalent positions lead to mixtures upon electrophilic attack. For synthetic chemists designing route-specific functionalization sequences, the target isomer offers a clear selectivity advantage. [4]

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